The Specific Scientific Field: The specific scientific field of this application is Cancer Research, particularly focusing on Anaplastic Lymphoma Kinase (ALK)-positive cancers .
Comprehensive and Detailed Summary of the Application: CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is constitutively activated in many human cancer types due to point mutations, gene amplification, and chromosomal translocations . The compound has shown robust and selective pharmacologic efficacy against ALK-positive versus ALK-negative human cancer cells in culture and tumor xenografts in mice .
Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 is administered orally and has shown favorable bioavailability across species . It has been tested in various in vitro and in vivo models. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human ALCL tumor xenografts in mice .
Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .
The Specific Scientific Field: The specific scientific field of this application is Neuroblastoma Research .
Comprehensive and Detailed Summary of the Application: CEP-28122 has been identified as a potential therapeutic agent for neuroblastoma, a type of cancer that often begins in the adrenal glands and commonly affects children . ALK activating point mutations and gene amplification have been identified in neuroblastoma, making ALK a potential therapeutic target .
Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 has been tested in various in vitro and in vivo models of neuroblastoma. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive neuroblastoma cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human neuroblastoma tumor xenografts in mice .
Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive neuroblastoma cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .
The Specific Scientific Field: The specific scientific field of this application is Non-Small Cell Lung Cancer (NSCLC) Research .
Comprehensive and Detailed Summary of the Application: CEP-28122 has been identified as a potential therapeutic agent for NSCLC, a type of lung cancer that is often associated with the EML4-ALK oncogenic proteins . ALK activating point mutations and gene amplification have been identified in NSCLC, making ALK a potential therapeutic target .
Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 has been tested in various in vitro and in vivo models of NSCLC. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive NSCLC cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human NSCLC tumor xenografts in mice .
Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive NSCLC cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive NSCLC tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .
CEP-28122 is a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase, with a chemical structure that allows it to effectively target this specific enzyme. The compound has an IC50 value of approximately 1.9 nM, indicating its strong inhibitory capacity against recombinant anaplastic lymphoma kinase activity and cellular tyrosine phosphorylation associated with this kinase . Anaplastic lymphoma kinase plays a crucial role in various human cancers, particularly those characterized by chromosomal translocations and mutations that lead to its constitutive activation .
The primary chemical reaction involving CEP-28122 is its interaction with anaplastic lymphoma kinase, where it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition prevents downstream signaling pathways that promote tumor cell proliferation and survival. The specificity of CEP-28122 for anaplastic lymphoma kinase over other kinases is notable, as it exhibits significantly lower potency against other serine/threonine kinases .
CEP-28122 demonstrates significant biological activity in various experimental models of human cancers. Its potent inhibition of anaplastic lymphoma kinase leads to concentration-dependent growth inhibition in cancer cell lines that express this kinase aberrantly. Studies have shown that treatment with CEP-28122 results in reduced tumor growth and enhanced apoptosis in these models, highlighting its potential as a therapeutic agent against tumors driven by anaplastic lymphoma kinase dysregulation .
The synthesis of CEP-28122 involves several steps typical for the preparation of small-molecule inhibitors. While specific synthetic pathways are proprietary, the general approach includes:
The synthesis must be optimized to ensure high yield and purity, which are critical for subsequent biological testing.
CEP-28122 is primarily investigated for its use in cancer therapy, particularly for tumors expressing aberrant anaplastic lymphoma kinase. Its applications include:
Interaction studies involving CEP-28122 focus on its binding affinity and selectivity towards anaplastic lymphoma kinase compared to other kinases. These studies typically employ techniques such as:
The results consistently show that CEP-28122 has a high selectivity for anaplastic lymphoma kinase, with minimal off-target effects on other kinases, which is crucial for reducing potential side effects in therapeutic applications .
Several compounds share similarities with CEP-28122 regarding their mechanism of action as anaplastic lymphoma kinase inhibitors. Here are some comparable compounds:
Compound Name | IC50 (nM) | Selectivity | Notable Features |
---|---|---|---|
Crizotinib | 1.0 | Moderate | First approved ALK inhibitor |
Alectinib | 0.7 | High | Effective against crizotinib-resistant tumors |
Brigatinib | 0.6 | High | Broad activity against ALK mutations |
CEP-28122 stands out due to its exceptionally low IC50 value compared to other inhibitors, indicating superior potency. Additionally, its selectivity profile minimizes off-target effects, making it a promising candidate for further clinical development in targeted cancer therapies .